molecular formula C12H11F3N4 B2549874 N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine CAS No. 478048-15-6

N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine

Cat. No.: B2549874
CAS No.: 478048-15-6
M. Wt: 268.243
InChI Key: FTFAWMDFKUTUSB-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

    N,N-Dimethylation: The final step involves the methylation of the amine group using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The compound may inhibit or activate target proteins, leading to downstream effects that are beneficial in therapeutic contexts.

Comparison with Similar Compounds

    3-phenyl-1,2,4-triazine: Lacks the trifluoromethyl and dimethylamine groups, resulting in different chemical properties and biological activities.

    6-(trifluoromethyl)-1,2,4-triazine: Similar in structure but without the phenyl and dimethylamine groups, affecting its reactivity and applications.

    N,N-dimethyl-1,2,4-triazine: Lacks the phenyl and trifluoromethyl groups, leading to different chemical behavior and uses.

Uniqueness: N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is unique due to the combination of its trifluoromethyl group, phenyl ring, and dimethylamine moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and specific biological activities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-19(2)11-9(12(13,14)15)17-18-10(16-11)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAWMDFKUTUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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